Aminooxy-PEG3-thiol HCl salt
Overview
Description
Aminooxy-PEG3-thiol HCl salt is a polyethylene glycol derivative containing both a thiol group and an aminooxy group. The hydrophilic polyethylene glycol spacer enhances solubility in aqueous media. The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces such as gold and silver. The aminooxy group can be used in bioconjugation, reacting with aldehydes to form oxime bonds or hydroxylamine linkages when a reductant is used .
Mechanism of Action
Target of Action
Aminooxy-PEG3-thiol HCl salt, also known as Aminooxy-PEG3-C2-thiol, is a PEG derivative containing a thiol group and an aminooxy group . The primary targets of this compound are molecules with maleimide, OPSS, vinylsulfone groups, and transition metal surfaces including gold and silver . These targets are often found in various biological and chemical systems, making this compound a versatile tool in bioconjugation .
Mode of Action
The thiol group in this compound reacts with its targets to form stable covalent bonds . On the other hand, the aminooxy group reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . These reactions allow the compound to attach to or modify its targets, leading to changes in their properties or functions.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could enhance its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and the nature of the modifications it introduces. By forming stable bonds with its targets, this compound can alter their properties or functions, potentially leading to changes in cellular processes or responses. In the context of bioconjugation, these modifications can be used to label or track targets, to alter their activity, or to introduce new functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other reactive groups or competing molecules could affect its ability to interact with its targets. Additionally, factors such as pH, temperature, and the presence of reducing agents could influence the reactions involving the aminooxy and thiol groups
Biochemical Analysis
Biochemical Properties
Aminooxy-PEG3-thiol HCl salt plays a significant role in biochemical reactions, particularly in bioconjugation processes. The thiol group in this compound reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces such as gold and silver . The aminooxy group can react with aldehydes to form oxime bonds, or with reductants to form hydroxylamine linkages . These interactions make this compound a valuable tool in the development of antibody-drug conjugates and drug delivery methods .
Cellular Effects
This compound influences various cellular processes by interacting with cell surface proteins and enzymes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form stable bonds with aldehydes and other reactive groups allows it to modify cell surface proteins, potentially altering cell signaling and function .
Molecular Mechanism
The molecular mechanism of this compound involves its reactive groups forming stable bonds with biomolecules. The thiol group can form covalent bonds with maleimide and other reactive groups, while the aminooxy group can form oxime bonds with aldehydes . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modifications of protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C, but its reactivity may decrease over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including alterations in cellular metabolism and function .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . For example, its ability to form stable bonds with aldehydes can influence the activity of enzymes that utilize aldehyde substrates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in the compound increases its solubility and facilitates its distribution in aqueous environments . This property allows the compound to reach various cellular compartments and exert its effects on target biomolecules .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it can exert its activity or function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum or mitochondria . This localization is crucial for its role in modifying proteins and influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aminooxy-PEG3-thiol HCl salt typically involves the reaction of a polyethylene glycol derivative with thiol and aminooxy functional groups. The process includes:
Step 1: Activation of the polyethylene glycol derivative.
Step 2: Introduction of the thiol group through a nucleophilic substitution reaction.
Step 3: Introduction of the aminooxy group through an oximation reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the functional groups and the overall product .
Types of Reactions:
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The oxime bond formed by the aminooxy group can be reduced to a hydroxylamine linkage.
Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Maleimide, OPSS, vinylsulfone under mild conditions.
Major Products:
Disulfides: Formed from the oxidation of thiol groups.
Hydroxylamine Linkages: Formed from the reduction of oxime bonds.
Substituted Products: Formed from nucleophilic substitution reactions
Scientific Research Applications
Aminooxy-PEG3-thiol HCl salt has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugation.
Biology: Facilitates the attachment of biomolecules to surfaces or other molecules.
Medicine: Potential therapeutic applications in drug delivery and development, including antibody-drug conjugates.
Industry: Utilized in the development of advanced materials and surface modifications .
Comparison with Similar Compounds
- Aminooxy-PEG3-C2-thiol
- Aminooxy-PEG4-thiol
- Aminooxy-PEG-methane
Comparison: Aminooxy-PEG3-thiol HCl salt is unique due to its specific combination of thiol and aminooxy groups, which provide versatility in bioconjugation and surface modification. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
O-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4S/c9-13-6-5-11-2-1-10-3-4-12-7-8-14/h14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKPSRJLDTYOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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